Kutkin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

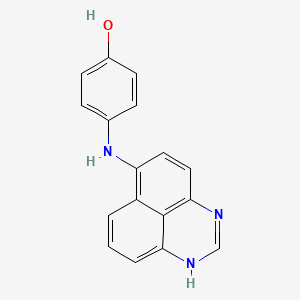

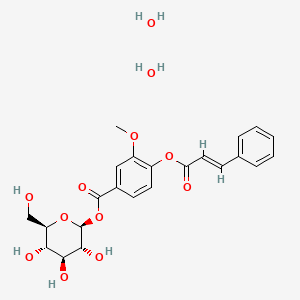

Kutkin is a pharmacologically active compound found in the roots and rhizomes of the medicinal herb Picrorhiza kurroa Royle exThis plant belongs to the family Plantaginaceae and is native to the Himalayan region, including India, Nepal, and Tibet . This compound is a mixture of two iridoid glycosides, picroside I and kutkoside, which are known for their potent hepatoprotective properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of kutkin involves the extraction of Picrorhiza kurroa roots and rhizomes. The extraction process typically includes maceration and percolation using solvents such as cold and hot alcohol or water . The extracts are then purified to isolate this compound, which consists of picroside I and kutkoside.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The roots and rhizomes of Picrorhiza kurroa are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by filtration and concentration to obtain a crude extract. This crude extract is further purified using chromatographic techniques to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions

Kutkin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for understanding its stability and reactivity under different conditions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from the chemical reactions of this compound include picroside I, kutkoside, and their respective aglycones. These products are crucial for studying the pharmacological properties of this compound .

Aplicaciones Científicas De Investigación

Kutkin has a wide range of scientific research applications due to its diverse pharmacological properties:

Mecanismo De Acción

The hepatoprotective activity of kutkin is primarily attributed to its ability to inhibit xanthine oxidase, chelate metal ions, scavenge free radicals, and prevent lipid peroxidation . These actions help protect liver cells from oxidative stress and damage. This compound also modulates various molecular pathways involved in inflammation and immune response, contributing to its anti-inflammatory and immunomodulatory effects .

Comparación Con Compuestos Similares

Kutkin is often compared with other hepatoprotective compounds such as silymarin (from Silybum marianum) and glycyrrhizin (from Glycyrrhiza glabra). While all these compounds exhibit liver-protective properties, this compound is considered more potent in certain aspects . Similar compounds include:

Glycyrrhizin: This compound has hepatoprotective, anti-inflammatory, and antiviral activities, making it useful in managing liver diseases.

Cucurbitacin: Found in various plants, cucurbitacin has shown potential in cancer therapy due to its cytotoxic effects.

This compound’s unique combination of picroside I and kutkoside, along with its potent hepatoprotective effects, sets it apart from these similar compounds .

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-methoxy-4-[(E)-3-phenylprop-2-enoyl]oxybenzoate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O10.2H2O/c1-30-16-11-14(22(29)33-23-21(28)20(27)19(26)17(12-24)32-23)8-9-15(16)31-18(25)10-7-13-5-3-2-4-6-13;;/h2-11,17,19-21,23-24,26-28H,12H2,1H3;2*1H2/b10-7+;;/t17-,19-,20+,21-,23+;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIQHIDJSCQWBB-QHJBZRDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)C=CC3=CC=CC=C3.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)/C=C/C3=CC=CC=C3.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12708-05-3 |

Source

|

| Record name | Kutkin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012708053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Naphtho[2,3-D]imidazole-2-carbaldehyde](/img/structure/B576595.png)

![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate](/img/structure/B576597.png)